N4-Substituent Steric Bulk and Predicted Lipophilicity Differentiation: Isobutyl vs Methyl and Unsubstituted Analogs
The 4-(2-methylpropyl) group introduces greater steric bulk and lipophilicity compared to the 4-methyl analog (CAS 1314922-89-8) and the unsubstituted 6-methoxy-tetrahydropyrido[2,3-b]pyrazine (CAS 1260862-06-3). While experimental logP values are not publicly available, the molecular weight increases from 165.2 g/mol (unsubstituted) to 179.2 g/mol (4-methyl) to 221.3 g/mol for the target compound [1], consistent with a higher calculated logP and enhanced membrane permeability potential. In the ALK inhibitor series, N4-substituent variation directly modulated both enzyme and cellular IC50 values [2].
| Evidence Dimension | Molecular weight (surrogate for lipophilicity trend) |
|---|---|
| Target Compound Data | 221.3 g/mol [1] |
| Comparator Or Baseline | 6-Methoxy-4-methyl analog (CAS 1314922-89-8): 179.22 g/mol ; 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1260862-06-3): 165.19 g/mol |
| Quantified Difference | Target compound MW is 42.1 g/mol higher than 4-methyl analog and 56.1 g/mol higher than unsubstituted analog |
| Conditions | Calculated from molecular formulas; no experimental logP available |
Why This Matters
Higher molecular weight and predicted lipophilicity may correlate with improved membrane permeability or altered tissue distribution, which are critical for cellular activity in kinase inhibitor programs.
- [1] Kuujia.com. CAS 1545560-53-9: Pyrido[2,3-b]pyrazine, 1,2,3,4-tetrahydro-6-methoxy-4-(2-methylpropyl)-. Product listing. View Source
- [2] Milkiewicz KL, et al. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorg Med Chem. 2010;18(12):4351-62. PMID: 20483621. View Source
